molecular formula C25H26N2O4 B303977 N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

Número de catálogo B303977
Peso molecular: 418.5 g/mol
Clave InChI: DHNBIESSXINVPW-JWGURIENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as Fruquintinib, is a small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR). It was developed by Hutchison MediPharma and is currently undergoing clinical trials for the treatment of various cancers, including colorectal, gastric, and lung cancer.

Mecanismo De Acción

Fruquintinib selectively binds to the ATP-binding site of N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-1, N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-2, and N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide-3, thereby inhibiting their activation and downstream signaling pathways. This results in the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Fruquintinib has been shown to inhibit tumor growth and angiogenesis in preclinical studies. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. Fruquintinib has been shown to be well-tolerated in clinical trials, with manageable side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fruquintinib has several advantages for lab experiments, including its selectivity for N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamides and its favorable pharmacokinetic profile. However, its high cost and limited availability may be a limitation for some researchers.

Direcciones Futuras

There are several future directions for the research and development of Fruquintinib. These include exploring its potential for combination therapy with other anti-cancer agents, investigating its efficacy in different types of cancer, and developing novel formulations to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection.

Métodos De Síntesis

Fruquintinib is synthesized using a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 2-furanylcarbinol to obtain 3,4-dimethylbenzoyl-2-furylmethanol. This intermediate is then reacted with N-(2-(2-methoxyphenyl)ethyl)glycine to obtain N-(2-(2-methoxyphenyl)ethyl)-3,4-dimethylbenzamide-2-furylmethanol. The final step involves the reaction of this intermediate with acetic anhydride and triethylamine to obtain Fruquintinib.

Aplicaciones Científicas De Investigación

Fruquintinib has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers. It has been shown to inhibit tumor growth and angiogenesis by blocking the N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide pathway, which is essential for the development and growth of blood vessels in tumors.

Propiedades

Nombre del producto

N-[2-(2-furyl)-1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

Fórmula molecular

C25H26N2O4

Peso molecular

418.5 g/mol

Nombre IUPAC

N-[(Z)-1-(furan-2-yl)-3-[2-(2-methoxyphenyl)ethylamino]-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O4/c1-17-10-11-20(15-18(17)2)24(28)27-22(16-21-8-6-14-31-21)25(29)26-13-12-19-7-4-5-9-23(19)30-3/h4-11,14-16H,12-13H2,1-3H3,(H,26,29)(H,27,28)/b22-16-

Clave InChI

DHNBIESSXINVPW-JWGURIENSA-N

SMILES isomérico

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3OC)C

SMILES canónico

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.